Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
Overview
Description
3beta-Glycocholic Acid: is a bile acid derivative that plays a crucial role in the emulsification and absorption of dietary fats. It is a conjugate of cholic acid with glycine and is found in the bile of mammals. This compound is involved in various physiological processes, including lipid digestion and cholesterol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Glycocholic Acid typically involves the conjugation of cholic acid with glycine. This process can be achieved through chemical synthesis or enzymatic methods. The chemical synthesis route involves the activation of cholic acid followed by its reaction with glycine under controlled conditions .
Industrial Production Methods: Industrial production of 3beta-Glycocholic Acid often employs biotechnological methods, utilizing microbial fermentation processes to produce the compound in large quantities. These methods are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3beta-Glycocholic Acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of 3beta-Glycocholic Acid .
Scientific Research Applications
Chemistry: In chemistry, 3beta-Glycocholic Acid is used as a model compound to study the behavior of bile acids and their derivatives. It is also used in the synthesis of other complex molecules .
Biology: In biology, this compound is used to study lipid metabolism and the role of bile acids in various physiological processes. It is also used in research related to liver function and bile acid signaling pathways .
Medicine: In medicine, 3beta-Glycocholic Acid is used in the development of drugs for the treatment of liver diseases and disorders related to bile acid metabolism. It is also used in diagnostic assays to measure bile acid levels in patients .
Industry: In the industrial sector, this compound is used in the production of detergents and emulsifiers due to its ability to solubilize fats. It is also used in the formulation of various pharmaceutical products .
Mechanism of Action
3beta-Glycocholic Acid exerts its effects by acting as a detergent to solubilize fats for absorption in the intestine. It interacts with various molecular targets, including bile acid receptors such as farnesoid X receptor and Takeda G-protein-coupled receptor 5. These interactions activate signaling pathways that regulate lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
- Glycochenodeoxycholic Acid
- Glycoursodeoxycholic Acid
- Taurocholic Acid
- Taurochenodeoxycholic Acid
Comparison: 3beta-Glycocholic Acid is unique due to its specific conjugation with glycine and its role in the emulsification of fats. Compared to other bile acids, it has distinct physicochemical properties that make it particularly effective in solubilizing dietary fats and facilitating their absorption .
Properties
IUPAC Name |
2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAIACWWDREDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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